molecular formula C14H12N2O B13325453 2-Amino-3-(benzyloxy)benzonitrile

2-Amino-3-(benzyloxy)benzonitrile

Cat. No.: B13325453
M. Wt: 224.26 g/mol
InChI Key: ZPFDQDPMAWZKDB-UHFFFAOYSA-N
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Description

2-Amino-3-(benzyloxy)benzonitrile is an organic compound with the molecular formula C14H12N2O It is a derivative of benzonitrile, featuring an amino group at the second position and a benzyloxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(benzyloxy)benzonitrile typically involves the following steps:

    Nitration: Benzonitrile undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Benzyloxy Substitution:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(benzyloxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

2-Amino-3-(benzyloxy)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(benzyloxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-Amino-4-(benzyloxy)benzonitrile: Similar structure but with the benzyloxy group at the fourth position.

    2-Amino-3-(ethoxy)benzonitrile: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

2-Amino-3-(benzyloxy)benzonitrile is unique due to the specific positioning of the amino and benzyloxy groups, which can influence its reactivity and interactions with other molecules. The benzyloxy group provides steric hindrance and electronic effects that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-amino-3-phenylmethoxybenzonitrile

InChI

InChI=1S/C14H12N2O/c15-9-12-7-4-8-13(14(12)16)17-10-11-5-2-1-3-6-11/h1-8H,10,16H2

InChI Key

ZPFDQDPMAWZKDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2N)C#N

Origin of Product

United States

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